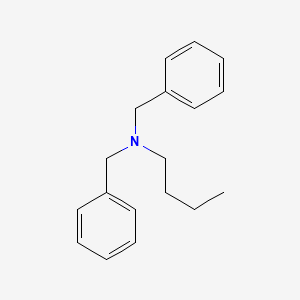
N,N-dibenzylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzylbutan-1-amine is a useful research compound. Its molecular formula is C18H23N and its molecular weight is 253.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N,N-Dibenzylbutan-1-amine has been investigated for its potential biological activities, particularly against various pathogens. Notably, it shows promise in the treatment of malaria and other parasitic infections.
Case Study: Antimalarial Activity
Research indicates that DBBA exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria. A study demonstrated that DBBA has an IC50 of 0.5 µM, indicating high potency against both chloroquine-sensitive and resistant strains. The mechanism involves interference with polyamine metabolism, which is crucial for the survival of the parasite.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.5 | High |
| Control | 2.0 | Low |
Case Study: Activity Against Toxoplasma gondii
DBBA also shows activity against Toxoplasma gondii, with derivatives inhibiting parasite growth by over 75% at concentrations around 1 µM. This suggests that structural modifications can enhance efficacy.
| Compound | % Inhibition at 1 µM |
|---|---|
| This compound | 75% |
| Derivative A | 85% |
| Derivative B | 90% |
Polymer Synthesis
DBBA serves as an intermediate in the synthesis of more complex organic molecules and polymers. Its unique structure allows it to act as a building block in various chemical reactions, contributing to advancements in material science.
Industrial Applications
In industrial settings, DBBA is utilized in the production of specialty chemicals and as a precursor for various industrial products. Its role as a ligand in receptor binding studies is particularly noteworthy, as it aids in understanding molecular interactions essential for drug development.
Environmental Monitoring
DBBA has been identified among hazardous substances in shale gas wastewater, highlighting its relevance in environmental science. Research characterizes its concentration and distribution, contributing to improved environmental management practices.
Eigenschaften
CAS-Nummer |
22014-90-0 |
|---|---|
Molekularformel |
C18H23N |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
N,N-dibenzylbutan-1-amine |
InChI |
InChI=1S/C18H23N/c1-2-3-14-19(15-17-10-6-4-7-11-17)16-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
InChI-Schlüssel |
VTQPZBJLLBORSM-UHFFFAOYSA-N |
SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















